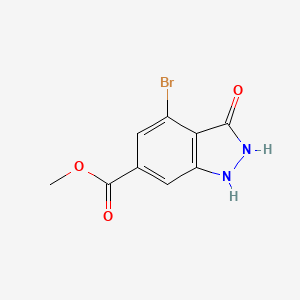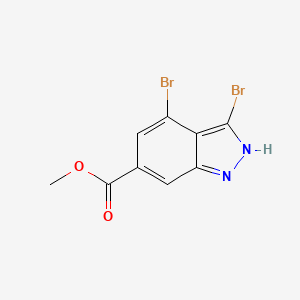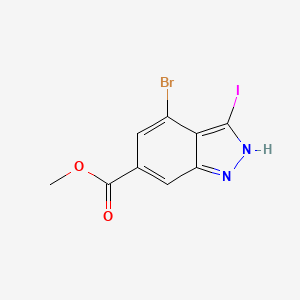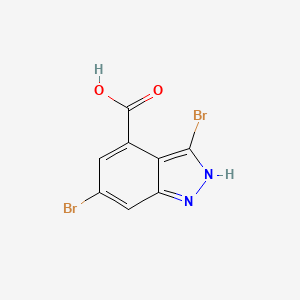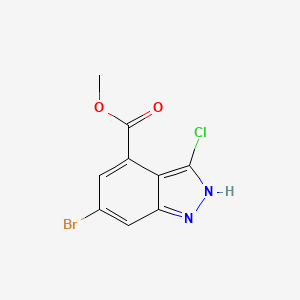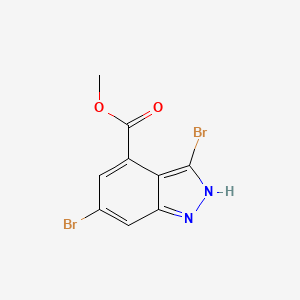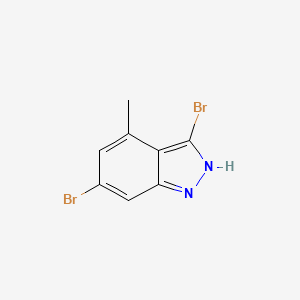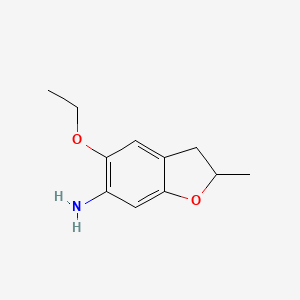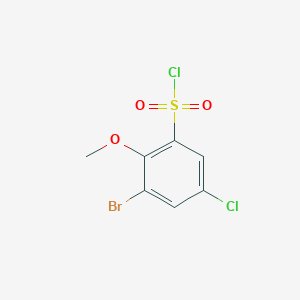
3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride
Overview
Description
3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrCl2O3S and a molecular weight of 319.99 . It is used in proteomics research applications .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is 1S/C7H5BrCl2O3S/c1-13-7-5(8)2-4(9)3-6(7)14(10,11)12/h2-3H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is a solid at room temperature . It has a predicted density of approximately 1.80 g/cm3 and a predicted refractive index of approximately 1.58 .Scientific Research Applications
Versatile Sulfonating Agent
3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride is a versatile sulfonating agent. It's useful for the preparation of sulfonamides or as an N-protecting group. This compound is a solid at room temperature, soluble in various solvents like acetone, acetonitrile, and methanol, and should be handled under anhydrous conditions in a fume hood due to its corrosive nature (Raheja & Johnson, 2001).
Electrophilic Additions
The compound is involved in electrophilic additions to unsaturated compounds. In certain conditions, it can react with different substrates like bicycloheptenones, resulting in various regioselective and stereoselective products. This kind of reaction contributes to our understanding of organic synthesis and chemical reactivity (Carrupt & Vogel, 1989).
Reactions with Arenediazonium Chlorides
In aqueous acetone with copper chlorides, 3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride reacts with arenediazonium chlorides to form specific butadienes. This reaction is important in the context of organic synthesis, particularly in the formation of chlorinated organic compounds (Smalius & Naidan, 2006).
Dye Degradation and Environmental Impact
This chemical plays a role in the degradation of azo dyes in advanced oxidation processes. It's particularly relevant in the context of environmental chemistry, where its interaction with chloride ions can lead to the formation of chlorinated aromatic compounds, which are significant in the treatment of dye wastewater (Yuan, Ramjaun, Wang, & Liu, 2011).
Synthesis of Dye Intermediates
It is also used in the synthesis of dye intermediates, particularly those containing sulfonamide as a linking group. This application is crucial in the field of materials science and industrial chemistry (Bo, 2007).
Role in Disinfection Byproduct Formation
In water treatment, it affects the formation of disinfection byproducts. Its reactivity with free chlorine constituents can influence the rates of these byproducts' precursor chlorination, which is a critical aspect of public health and environmental engineering (Sivey & Roberts, 2012).
Photostimulated Reactions
This compound is involved in photostimulated reactions for hydrodehalogenation and reductive radical cyclization. These reactions are significant in photochemistry and may have applications in developing new synthetic methodologies (Vaillard, Postigo, & Rossi, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-chloro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-13-7-5(8)2-4(9)3-6(7)14(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEMSAFZOIOVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-methoxybenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







